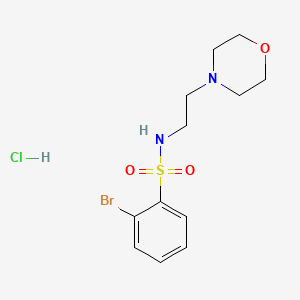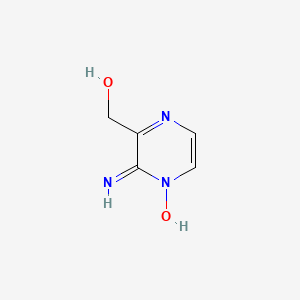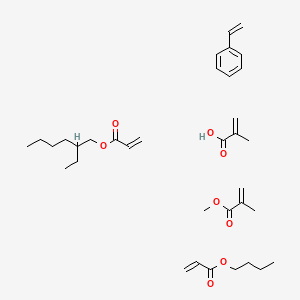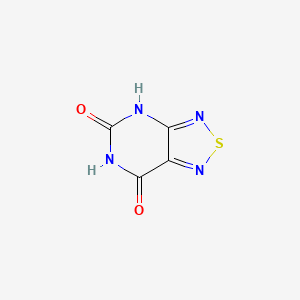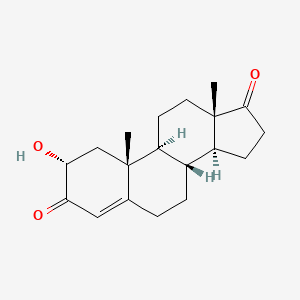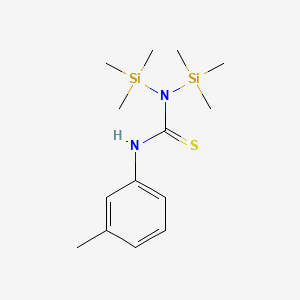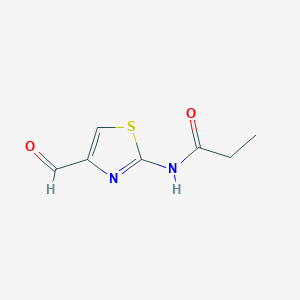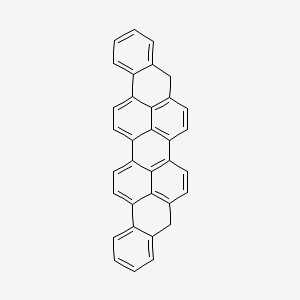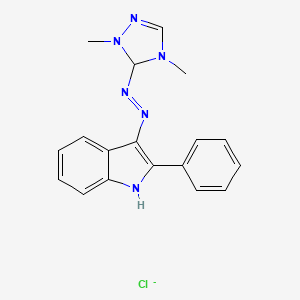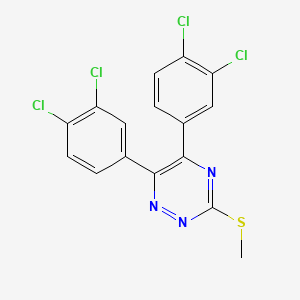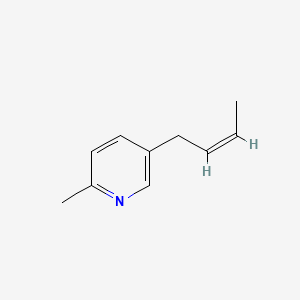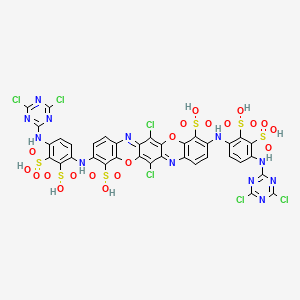
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is a complex organic compound with the molecular formula C36H18Cl6N12O14S4 . This compound is known for its unique structure, which includes multiple chlorine atoms, triazine rings, and sulfonic acid groups. It is primarily used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminophenylsulfonic acid under controlled conditions . The reaction typically occurs in a solvent mixture of dioxane and water, with sodium carbonate as a base. The temperature is maintained between 70-80°C to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Microwave irradiation has also been employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic rings.
Common Reagents and Conditions
Substitution: Sodium carbonate is commonly used as a base in substitution reactions.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with amines can lead to the formation of various amine derivatives .
Scientific Research Applications
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid involves its interaction with specific molecular targets. The triazine rings can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,10-Bis[(2-Aminoethyl)Amino]-6,13-Dichloro[1,4]Benzoxazino[2,3-B]Phenoxazine-4,11-Disulfonic Acid
- Tetrasodium 6,13-Dichloro-3,10-Bis[[4-[(4,6-Dichloro-1,3,5-Triazin-2-yl)Amino]-3-Sulfonatoanilino]-[1,4]Benzoxazino[2,3-B]Phenoxazine-2,9-Disulfonate
Uniqueness
6,13-Dichloro-3,10-bis((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)disulphophenyl)amino)triphenodioxazine-4,11-disulphonic acid is unique due to its specific arrangement of chlorine atoms, triazine rings, and sulfonic acid groups. This structure imparts distinct chemical and physical properties, making it highly valuable in various applications .
Properties
CAS No. |
94133-47-8 |
|---|---|
Molecular Formula |
C36H18Cl6N12O20S6 |
Molecular Weight |
1343.7 g/mol |
IUPAC Name |
6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,3-disulfoanilino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonic acid |
InChI |
InChI=1S/C36H18Cl6N12O20S6/c37-17-19-23(73-21-9(45-19)1-3-11(25(21)75(55,56)57)43-13-5-7-15(47-35-51-31(39)49-32(40)52-35)29(79(67,68)69)27(13)77(61,62)63)18(38)20-24(17)74-22-10(46-20)2-4-12(26(22)76(58,59)60)44-14-6-8-16(48-36-53-33(41)50-34(42)54-36)30(80(70,71)72)28(14)78(64,65)66/h1-8,43-44H,(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,47,49,51,52)(H,48,50,53,54) |
InChI Key |
LGGGXWROJCSNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NC6=C(C(=C(C=C6)NC7=NC(=NC(=N7)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)OC4=C3Cl)Cl)O2)S(=O)(=O)O)NC8=C(C(=C(C=C8)NC9=NC(=NC(=N9)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


